REACTION_CXSMILES
|
[C:1]([C:5]1[C:10]2[O:11][CH:12]=[CH:13][C:9]=2[CH:8]=[C:7]([Cl:14])[CH:6]=1)([O:3]C)=[O:2].[OH-].[K+]>CO>[Cl:14][C:7]1[CH:6]=[C:5]([C:1]([OH:3])=[O:2])[C:10]2[O:11][CH:12]=[CH:13][C:9]=2[CH:8]=1 |f:1.2|
|
Name
|
7-carbomethoxy-5-chlorobenzo[b]furan
|
Quantity
|
3.02 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1=CC(=CC2=C1OC=C2)Cl
|
Name
|
|
Quantity
|
3.22 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
cooled in freezer for several hours
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(OC=C2)C(=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.65 g | |
YIELD: PERCENTYIELD | 94.3% | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |